4-Butoxy-2-chlorobenzoic acid
Overview
Description
4-Butoxy-2-chlorobenzoic acid is an organic compound with the molecular formula C11H13ClO3 . It has an average mass of 228.672 Da and a monoisotopic mass of 228.055328 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether .Scientific Research Applications
Enhanced Ozonation Degradation
A study highlighted the enhanced ozonation degradation of para-chlorobenzoic acid (pCBA) with the addition of peroxymonosulfate (PMS) in aqueous solutions. The addition of PMS significantly accelerated the decomposition of O3 and enhanced the degradation of pCBA, showcasing a synergistic effect and selective influence on various contaminants. This research has potential implications for practical applications in water treatment systems (Jing et al., 2015).
Microbial Transformation Rates
Another research used 2,4-dichlorophenoxyacetic acid methyl ester (2,4-DME) as a benchmark chemical to determine the relative pseudo-first-order rate coefficients for various chemicals including the butoxyethyl ester of 2,4-dichlorophenoxyacetic acid (2,4-DBE). This study provided insights into microbial transformation rates in diverse microbial samples, contributing to our understanding of microbial habitats and chemical transformations (Newton et al., 1990).
Reaction Rate Constants
Research focusing on the reaction between hydroxyl radical (HO·) and p-CBA revealed a linear relationship between temperature and the apparent second-order reaction rate constant. This study, which used a novel competitive method, contributes to the understanding of reactions involved in ozonation and advanced oxidation processes, important for environmental and chemical engineering applications (Kawaguchi et al., 2022).
Herbicide Detection and Analysis
A study developed a highly selective and sensitive method using HPLC in combination with electrochemical detection to determine trace levels of phenoxy acids, including 4-chloro-2-methylphenoxyacetic acid (MCPA), in ground and drinking water. This research is crucial for ensuring the safety and compliance of agricultural products and water resources (Wintersteiger et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that chlorobenzoic acids can be used as herbicides or insecticides in agriculture . They may also be formed as intermediates during the degradation of certain herbicides .
Mode of Action
It’s known that chlorobenzoic acids can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that chlorobenzoic acids can be formed during the degradation of polychlorinated biphenyls (pcbs) . The accumulation of chlorobenzoic acids in waste water or in soil can lead to the deceleration or inhibition of degradation of substances of which the chlorobenzoic acids are degradation products .
Result of Action
It’s known that chlorobenzoic acids can be used as herbicides or insecticides, suggesting that they may have toxic effects on certain organisms .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which chlorobenzoic acids can participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
4-Butoxy-2-chlorobenzoic acid may participate in biochemical reactions involving enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should focus on these aspects to understand the temporal changes in the effects of this compound .
Metabolic Pathways
Future studies should investigate these pathways and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-butoxy-2-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHJLZGHQGHWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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